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Compound of Interest

Compound Name: P053

Cat. No.: B15612952 Get Quote

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation

of a sphingoid base to form dihydroceramide or ceramide, a central hub in sphingolipid

metabolism.[1][2] Each CerS isoform displays specificity for fatty acyl-CoAs of different chain

lengths, thereby producing ceramides with distinct biological functions.[3][4]

CerS1 is highly expressed in the brain and skeletal muscle and is responsible for the synthesis

of C18-ceramide.[5][6] Altered levels of C18-ceramide have been linked to a range of diseases,

including metabolic disorders, various cancers, and neurodegenerative conditions, making

CerS1 an attractive target for therapeutic intervention.[5][7][8] The development of P053, a

potent and selective inhibitor of CerS1, has been instrumental in elucidating the specific roles

of this enzyme and validating it as a druggable target.[9][10]

Target Identification of CerS1
The identification of CerS1 as a potential therapeutic target has been driven by a convergence

of evidence from metabolic profiling, genetic studies, and expression analysis in disease

models.

Metabolomic Profiling: Early studies identified associations between elevated levels of C18-

ceramide in skeletal muscle and insulin resistance in obese and type 2 diabetic individuals.

[5] In contrast, lower levels of C18-ceramide were observed in glioma tumor tissues

compared to healthy controls, suggesting a role in cancer pathogenesis.[11]

Genetic Studies: Genetic ablation of CerS1 in mouse models has provided strong evidence

for its role in metabolic regulation. Global or skeletal muscle-specific knockout of CerS1 was
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shown to protect mice from high-fat diet-induced weight gain and improve glucose tolerance.

[4][5]

Expression Analysis: Studies in head and neck squamous cell carcinoma (HNSCC) have

shown that reduced C18-ceramide levels in tumors are associated with increased

lymphovascular invasion and nodal metastasis.[7][8]

These lines of evidence collectively pointed to CerS1 as a key regulator of cellular processes

that are dysregulated in disease, thereby establishing it as a promising target for drug

discovery.

Target Validation of CerS1 using P053
The validation of a drug target requires demonstrating that modulating its activity produces a

therapeutic effect. The development of P053, a selective small molecule inhibitor of CerS1, has

been a significant milestone in validating this enzyme as a target. P053 was developed through

medicinal chemistry efforts to improve the selectivity of a precursor compound, G024.[9][12]

Selectivity and Potency of P053
P053 is a non-competitive inhibitor of CerS1 with nanomolar potency and high selectivity over

other CerS isoforms.[9][10] This selectivity is crucial for dissecting the specific functions of

CerS1 without confounding effects from the inhibition of other isoforms.

Table 1: Inhibitory Potency (IC50, µM) of P053 against Human and Murine CerS Isoforms

Isoform Human (h) IC50 (µM) Murine (m) IC50 (µM)

CerS1 0.54 ± 0.06 0.46 ± 0.08

CerS2 28.6 ± 0.15 18.5 ± 0.12

CerS4 17.2 ± 0.09 Not Reported

CerS5 7.2 ± 0.10 Not Reported

CerS6 11.4 ± 0.17 Not Reported

Data sourced from Turner et

al., 2018.[9][13]
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In Vitro and In Vivo Effects of P053
The utility of P053 as a tool for target validation has been demonstrated in both cell-based

assays and animal models.

Table 2: Effect of P053 on Ceramide Levels

System Treatment Outcome

HEK293 Cells 100 nM P053 for 24h

53% reduction in C18:0-

ceramide. No change in other

ceramide species.[9]

Mouse Skeletal Muscle (High-

Fat Diet)

5 mg/kg P053 daily (oral

gavage)

31% reduction in C18-

ceramide levels.[13]

These studies show that P053 can effectively and selectively reduce the levels of C18-

ceramide in both in vitro and in vivo settings, confirming its utility as a chemical probe for

studying CerS1 function. In vivo studies with P053 in mice on a high-fat diet demonstrated that

inhibition of CerS1 increases fatty acid oxidation in skeletal muscle and reduces adiposity.[9]

Signaling Pathways and Experimental Workflows
Sphingolipid De Novo Synthesis Pathway
CerS1 is a key enzyme in the de novo synthesis of sphingolipids. The pathway begins with the

condensation of serine and palmitoyl-CoA and proceeds through several steps to produce

ceramide, which can then be converted to more complex sphingolipids like sphingomyelin and

glucosylceramide.[14]
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Caption: De novo sphingolipid synthesis pathway highlighting the role of CerS1.

Target Validation Workflow using P053
The following workflow illustrates the logical steps involved in validating CerS1 as a drug target

using the selective inhibitor P053.
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Caption: Workflow for the validation of CerS1 as a therapeutic target.
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Experimental Protocols
This section provides detailed methodologies for key experiments in CerS1 target identification

and validation.

Ceramide Synthase Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure CerS activity in cell or tissue

homogenates using a fluorescently labeled sphinganine substrate.

Materials:

NBD-sphinganine (fluorescent substrate)

Fatty acyl-CoAs (e.g., C18:0-CoA for CerS1)

Cell or tissue homogenates

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1%

fatty acid-free BSA)

Chloroform/methanol (2:1, v/v) for lipid extraction

TLC plates (Silica Gel 60)

TLC mobile phase (e.g., chloroform/methanol/2 M ammonium hydroxide, 40:10:1)

Fluorescence imager

Procedure:

Homogenate Preparation: Prepare cell or tissue homogenates in assay buffer on ice.

Determine protein concentration using a standard method (e.g., BCA assay).

Reaction Setup: In a microcentrifuge tube, combine 50 µg of homogenate protein, 10 µM

NBD-sphinganine, and 50 µM C18:0-CoA in a final volume of 100 µL of assay buffer. For

inhibitor studies, pre-incubate the homogenate with P053 for 15-30 minutes before adding

the substrates.
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Incubation: Incubate the reaction mixture at 37°C for 30-120 minutes.

Lipid Extraction: Stop the reaction by adding 500 µL of chloroform/methanol (2:1). Vortex

thoroughly and centrifuge to separate the phases.

Sample Preparation for TLC: Carefully collect the lower organic phase and dry it under a

stream of nitrogen. Resuspend the lipid extract in a small volume (20-30 µL) of

chloroform/methanol.

Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a silica TLC

plate. Also spot standards for NBD-sphinganine and NBD-C18-ceramide. Develop the plate

in the TLC mobile phase until the solvent front is near the top.

Analysis: Air-dry the TLC plate and visualize the fluorescent spots using a fluorescence

imager. The formation of NBD-C18-ceramide indicates CerS1 activity. Quantify the

fluorescence intensity of the product spots relative to the standards.

Lipidomics Analysis of Ceramides by LC-MS/MS
This protocol outlines a method for the quantification of different ceramide species in biological

samples using liquid chromatography-tandem mass spectrometry.[15]

Materials:

Biological sample (e.g., cell pellet, tissue homogenate, plasma)

Internal standards (e.g., C17:0-ceramide)

Bligh and Dyer extraction solution (chloroform/methanol/water)

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with a reverse-phase C8 or

C18 column

Procedure:

Sample Preparation:

For tissues or cells, homogenize in a suitable buffer.
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Add a known amount of internal standard (e.g., C17:0-ceramide) to each sample for

normalization.

Lipid Extraction (Bligh and Dyer Method):

Add chloroform and methanol to the sample in a glass tube. Vortex vigorously.

Add water to induce phase separation. Vortex again and centrifuge.

Carefully collect the lower organic phase containing the lipids.

Dry the lipid extract under nitrogen.

Sample Reconstitution: Resuspend the dried lipid extract in the LC mobile phase (e.g., a

mixture of methanol, water, formic acid, and ammonium formate).

LC Separation:

Inject the sample onto the reverse-phase column.

Elute the ceramides using a gradient of mobile phases. A typical gradient might run from a

more aqueous mobile phase to a more organic one to separate lipids based on their

hydrophobicity.

MS/MS Detection:

The eluent from the LC is introduced into the mass spectrometer.

Use electrospray ionization (ESI) in positive ion mode.

Set up the mass spectrometer to perform Multiple Reaction Monitoring (MRM). For each

ceramide species, a specific precursor ion (the molecular ion) is selected and fragmented,

and a specific product ion is monitored.

Example MRM transitions:

C18:0-ceramide: m/z 566.6 → m/z 264.4

C17:0-ceramide (Internal Standard): m/z 552.6 → m/z 264.4
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Data Analysis:

Integrate the peak areas for each ceramide species and the internal standard.

Calculate the concentration of each ceramide species by comparing its peak area to that

of the internal standard and using a standard curve generated with known amounts of

ceramide standards.

Conclusion
Ceramide Synthase 1 has been robustly identified and validated as a significant therapeutic

target for a range of diseases, particularly in the realms of metabolic disorders and oncology.

The development of P053, a potent and selective inhibitor, has been a critical advancement,

providing a powerful chemical tool to probe the biological functions of CerS1 and its product,

C18-ceramide. The methodologies and workflows presented in this guide offer a framework for

researchers and drug development professionals to further investigate the therapeutic potential

of targeting CerS1. Future work will likely focus on the development of clinical candidates

based on the P053 scaffold and a deeper exploration of the complex signaling networks

regulated by C18-ceramide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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